2-(4-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a piperazine ring and a pyrimidine group, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic methodologies such as tandem reactions and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the piperazine and pyrimidine groups.
Piperazine derivatives: Contain the piperazine ring but differ in other structural aspects.
Pyrimidine derivatives: Feature the pyrimidine group but lack the imidazo[1,2-a]pyridine and piperazine moieties
Uniqueness
2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is unique due to its combination of three distinct heterocyclic groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable scaffold for drug discovery and other scientific applications .
Properties
Molecular Formula |
C16H18N6 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H18N6/c1-2-7-22-13-14(19-15(22)4-1)12-20-8-10-21(11-9-20)16-17-5-3-6-18-16/h1-7,13H,8-12H2 |
InChI Key |
HVJWKCNQNGWCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=CC=N4 |
Origin of Product |
United States |
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